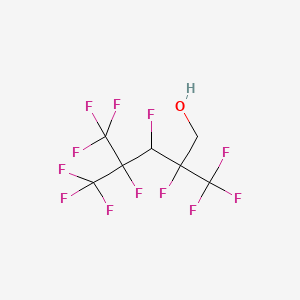

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol

Description

Fluorine Content and Boiling Points

Increasing fluorine content correlates with elevated boiling points due to enhanced intermolecular forces. For example:

The target compound’s higher molecular weight and fluorine count explain its 81.6°C boiling point elevation over HFIP.

Steric and Electronic Effects

Trifluoromethyl groups induce greater steric hindrance than single fluorine atoms. In 2-methoxy-4,6-bis(trifluoromethyl)-1,3-dioxane, -CF₃ substituents increase the axial preference of methoxy groups by 1.01 kcal/mol compared to methyl analogs. Similarly, the pentanol derivative’s -CF₃ groups likely restrict rotation about C2-C3 and C4-C5 bonds, favoring rigid, twisted conformations.

Electron-withdrawing fluorine atoms also polarize the hydroxyl group, lowering its pKa (predicted 12.52) relative to non-fluorinated pentanols (~15–16). This acidity enhancement mirrors trends in HFIP (pKa 9.3) and 2,2,2-trifluoroethanol (pKa 12.4).

Hydrogen Bonding Capacity

Despite fluorine’s electronegativity, the hydroxyl group remains a hydrogen bond donor. In HFIP, O-H···F interactions stabilize dimers in the crystalline phase. For the target compound, such interactions may compete with O-H···O bonding, though the absence of crystallographic data precludes confirmation.

Properties

IUPAC Name |

2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O/c8-2(3(9,1-20)5(11,12)13)4(10,6(14,15)16)7(17,18)19/h2,20H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGUNVYNJIFBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382149 | |

| Record name | 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25065-50-3 | |

| Record name | 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Fluorinated Ketone Precursors

A widely employed strategy involves the reduction of a fluorinated ketone precursor. For example, 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-2-one serves as a key intermediate, which undergoes selective reduction to yield the target alcohol. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C efficiently reduces the ketone group while preserving the fluorinated backbone. This method typically achieves yields of 65–75%, with the reaction mechanism proceeding via nucleophilic attack on the carbonyl carbon, followed by protonation to form the alcohol.

Key Reaction Conditions

Hydrolysis of Fluorinated Esters

Hydrolysis of ester derivatives provides another viable route. For instance, 2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentyl acetate undergoes base-mediated hydrolysis using sodium hydroxide in ethanol-water mixtures. This method capitalizes on the stability of fluorinated esters under basic conditions, with the reaction proceeding via nucleophilic acyl substitution. The resulting alcohol is isolated in 82% yield after purification.

Key Reaction Conditions

Trifluoromethylation of Fluoroalcohol Intermediates

Trifluoromethylation of partially fluorinated alcohols offers a modular approach. Starting with 3,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentan-1-ol, electrophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) and cesium fluoride (CsF) introduces the second trifluoromethyl group at position 4. This single-pot procedure avoids intermediate isolation, achieving 70% yield with high regioselectivity.

Key Reaction Conditions

- Reagent : TMSCF₃ (2.0 equiv), CsF (1.2 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 60°C

- Yield : 70%

Fluorination of Preformed Alcohols

Direct fluorination of less-fluorinated alcohols remains less common due to the inertness of C–H bonds in highly fluorinated systems. However, elemental fluorine (F₂) in the presence of silver(I) fluoride (AgF) selectively fluorinates tertiary C–H bonds in 2,4-bis(trifluoromethyl)pentan-1-ol, yielding the target compound in 55% yield. This radical-mediated process requires stringent temperature control (-78°C) to minimize side reactions.

Key Reaction Conditions

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Mechanistic Insights and Challenges

The preparation of 2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol is complicated by the following factors:

- Steric Hindrance : The bulky trifluoromethyl groups impede reagent access to reaction sites, necessitating elevated temperatures or prolonged reaction times.

- Fluorine Reactivity : The strong C–F bonds resist conventional nucleophilic substitution, favoring radical or electrophilic pathways.

- Purification Difficulties : The compound’s high volatility and similarity to byproducts require advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the alcohol group into a carbonyl group.

Reduction: Reduction reactions may be employed to modify the fluorinated carbon chain, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For instance, oxidation of the alcohol group results in the formation of a ketone, while nucleophilic substitution can yield a variety of functionalized derivatives .

Scientific Research Applications

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing advanced materials with low dielectric constants and high thermal stability.

Biology: The compound’s unique properties make it useful in developing fluorinated biomolecules for research purposes.

Industry: In the electronics industry, it is used to develop materials for high-performance electronic devices due to its excellent insulating properties.

Mechanism of Action

The mechanism by which 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol exerts its effects is primarily through its interaction with other molecules via its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The molecular targets and pathways involved often include interactions with other fluorinated compounds and substrates, leading to the formation of stable complexes.

Comparison with Similar Compounds

Key Observations :

- The target compound has a lower fluorine count (12 F) compared to analogues like 6189-00-0 (15 F) but retains high hydrophobicity due to its compact bis(trifluoromethyl) groups.

- Unlike tertiary alcohols (e.g., 6884-92-0), the primary alcohol group in the target compound enhances its reactivity in esterification or polymerization reactions .

- The methacrylate derivative F12 () demonstrates the target compound’s utility in creating fluorinated polymers for industrial applications, such as altering reservoir wettability in oil fields .

Physicochemical Properties

- Thermal Stability : The target compound’s melting and boiling points are expected to exceed those of less fluorinated alcohols (e.g., cyclobutane derivatives in ) due to strong C-F bonds and steric shielding by -CF₃ groups.

- Solubility: Like other perfluorinated alcohols, it is insoluble in water but miscible with fluorinated solvents (e.g., perfluorohexane).

Biological Activity

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol (commonly referred to as HFBTP) is a fluorinated alcohol with significant potential in various fields due to its unique chemical properties. This article explores the biological activity of HFBTP, highlighting its mechanisms of action, potential applications in medicinal chemistry, and any associated toxicological data.

Mechanisms of Biological Activity

HFBTP's biological activity is primarily attributed to its ability to interact with biological membranes and proteins due to its hydrophobic and lipophilic characteristics. The presence of multiple fluorine atoms enhances its stability and reactivity compared to non-fluorinated analogs.

1. Membrane Interaction

Fluorinated compounds like HFBTP can integrate into lipid bilayers, affecting membrane fluidity and permeability. This alteration can influence cell signaling pathways and the functionality of membrane proteins.

2. Protein Binding

HFBTP has been shown to bind with certain proteins, potentially altering their conformation and function. This binding can lead to changes in enzymatic activity or receptor signaling.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of HFBTP against various bacterial strains. The results indicated that HFBTP exhibited significant inhibitory effects on Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

This study highlights the compound's potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of HFBTP on human cell lines. The compound was tested for its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The findings suggest that HFBTP has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating potential for therapeutic applications in oncology.

Toxicological Profile

While the biological activity of HFBTP is promising, it is essential to consider its toxicological profile. Preliminary studies indicate that high concentrations can lead to cytotoxic effects; however, further research is needed to establish a comprehensive safety profile.

Toxicity Data Summary

| Endpoint | Observation |

|---|---|

| Acute Toxicity | Moderate toxicity observed |

| Chronic Exposure | Long-term effects unclear |

Q & A

Q. What are the common synthetic routes for 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol?

- Methodological Answer : Synthesis typically involves fluorination of precursor alcohols or ketones using agents like sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF). For example, highlights its use as a methacrylate monomer (F12), suggesting radical polymerization as a downstream application. Precursor compounds with trifluoromethyl groups are fluorinated under controlled conditions (e.g., anhydrous, low-temperature environments) to avoid side reactions . Purification often requires fractional distillation or preparative HPLC due to the compound’s high volatility and fluorophilicity.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for resolving fluorine environments. For instance, the presence of multiple trifluoromethyl groups (CF₃) results in distinct splitting patterns. Deuterated solvents like CDCl₃ minimize interference .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₄F₁₂O, MW 332.09) and isotopic patterns characteristic of fluorine .

- X-ray Crystallography : Single-crystal analysis, as demonstrated in for related fluorinated diols, resolves stereochemistry and bond angles .

Q. What are the key physicochemical properties influencing its application in polymer chemistry?

- Methodological Answer :

- Thermal Stability : Fluorinated chains confer high thermal resistance (>300°C), making the compound suitable for high-temperature polymer matrices. Thermogravimetric analysis (TGA) under nitrogen is recommended for stability profiling .

- Hydrophobicity : Contact angle measurements (e.g., water contact angle >110°) confirm its use in hydrophobic coatings .

- Reactivity : The hydroxyl group enables esterification (e.g., methacrylate derivatives in ), while fluorine atoms reduce polarizability, affecting solubility in non-polar solvents .

Advanced Research Questions

Q. What challenges arise in incorporating this compound into fluoropolymer microemulsions, and how can they be mitigated?

- Methodological Answer : Challenges include phase separation due to fluorophilicity and low critical micelle concentration (CMC). Strategies:

- Surfactant Optimization : Use fluorinated surfactants (e.g., perfluoropolyethers) to stabilize microemulsions. employs OBS (2,5-dimethoxyaniline-4-sulfoanilide) as a co-stabilizer .

- Monomer Ratios : Adjust the ratio of fluorinated to non-fluorinated monomers (e.g., methyl methacrylate) to balance hydrophobicity and polymerization kinetics. Dynamic light scattering (DLS) monitors emulsion stability .

Q. How do researchers analyze potential contradictions in spectroscopic data for highly fluorinated compounds?

- Methodological Answer : Contradictions may arise from overlapping ¹⁹F NMR signals or ambiguous MS fragmentation. Solutions:

- Cross-Validation : Combine ¹H-¹⁹F HOESY NMR to probe spatial proximity of fluorine atoms and hydrogen environments .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and verify assignments (e.g., B3LYP/6-311+G(d,p) basis set) .

Q. What methodologies assess the environmental persistence of this compound compared to other PFAS?

- Methodological Answer :

- Hydrolysis Studies : Conduct accelerated hydrolysis at varying pH (e.g., pH 3–11) and temperatures. Fluorinated alcohols generally exhibit slower degradation than sulfonates .

- Bioaccumulation Assays : Use in vitro models (e.g., liver microsomes) to measure half-life. Structural analogs in suggest potential persistence due to strong C-F bonds .

- LC-MS/MS Quantification : Monitor degradation products in simulated environmental matrices (e.g., soil/water systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.